molecular formula C18H18N4O5S B2961389 N-(4-(1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851717-91-4

N-(4-(1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2961389
CAS No.: 851717-91-4
M. Wt: 402.43
InChI Key: SPNRAGFJKFQHMN-UHFFFAOYSA-N
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Description

N-(4-(1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic pyrazole derivative supplied for scientific research and development. This compound features a complex structure incorporating a 3-nitrophenyl group and a methanesulfonamide moiety on a dihydropyrazole core scaffold. Pyrazole derivatives are a significant class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and are extensively investigated in medicinal chemistry for their potential as enzyme inhibitors . Specifically, structurally related compounds have demonstrated inhibitory effects against enzymes such as alpha-amylase in biochemical assays, highlighting the value of this chemical class in probing metabolic pathways and enzyme function . The specific research value of this particular analogue lies in its unique substitution pattern, which may be explored for its biochemical interactions and pharmacological properties in vitro. Researchers may utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery projects. The mechanism of action for this compound is not fully characterized and is a subject for ongoing research; its potential activity is likely highly dependent on the specific biological target under investigation. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. For comprehensive handling, storage, and safety information, please refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[4-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-12(23)21-18(14-4-3-5-16(10-14)22(24)25)11-17(19-21)13-6-8-15(9-7-13)20-28(2,26)27/h3-10,18,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNRAGFJKFQHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-(1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step synthesis:

  • Formation of Pyrazole Ring: : The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones or β-ketoesters under reflux conditions.

  • Nitration of Phenyl Ring: : The nitrophenyl group can be introduced via electrophilic aromatic nitration, using a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperatures.

  • Acetylation: : The acetylation of the pyrazole derivative is carried out using acetic anhydride in the presence of a base like pyridine.

  • Sulfonamide Formation: : Finally, the methanesulfonamide moiety is attached through nucleophilic substitution with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For industrial production, these reactions are often optimized for high yield and cost efficiency. This includes using automated reactors, continuous flow processes, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen and sulfur atoms.

  • Reduction: : Reduction of the nitro group to an amino group can be achieved using hydrogenation or metal hydrides.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Palladium on carbon with hydrogen gas, sodium borohydride.

  • Substitution: : Halogenating agents (e.g., N-bromosuccinimide), sulfonating agents.

Major Products Formed

  • Oxidation: : N-oxides, sulfoxides.

  • Reduction: : Amino derivatives.

  • Substitution: : Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in various catalytic cycles.

  • Material Science: : Incorporated into polymer matrices for enhanced properties.

Biology

  • Enzyme Inhibition: : Acts as a potent inhibitor for certain enzymes due to its sulfonamide group.

Medicine

  • Antimicrobial Agent: : Exhibits bacteriostatic activity against various pathogens.

  • Anti-inflammatory: : Used in experimental models to study anti-inflammatory effects.

Industry

  • Dye Manufacturing: : Used as an intermediate in the synthesis of dyes.

  • Agrochemicals: : Applied in the synthesis of certain pesticides and herbicides.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : Binds to the active site of target enzymes, blocking substrate access.

  • Signal Transduction: : Modulates specific signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents

Compound Name Substituents Key Differences Biological Activity Physicochemical Properties References
Target Compound 3-Nitrophenyl (position 5), Acetyl (position 1) Reference standard Antiviral (MPXV DPol/A42R inhibition) Moderate solubility due to nitro group; LogP ~3.2 (estimated)
N-(3-(1-Benzoyl-5-(2-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Methanesulfonamide 2-Ethoxyphenyl (position 5), Benzoyl (position 1) Ethoxy group increases lipophilicity; benzoyl may reduce metabolic stability Similar docking scores for MPXV targets (~80% efficacy vs. target compound) Higher LogP (~3.8); improved membrane permeability
N-{4-[1-(4-Chlorobenzenesulfonyl)-5-(3-Nitrophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Methanesulfonamide 4-Chlorobenzenesulfonyl (position 1) Chlorobenzenesulfonyl enhances steric bulk and electrophilicity Untested biologically; predicted stronger protein interactions due to sulfonyl group Reduced solubility; LogP ~3.9

Analogues with Varied Sulfonamide Groups

Compound Name Sulfonamide Modification Key Differences Applications References
N-(4-(1-Acetyl-5-(Furan-2-yl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Ethanesulfonamide Ethanesulfonamide (vs. methanesulfonamide) Ethyl group increases hydrophobicity Intermediate in antiviral drug synthesis
3-Desmethyl Sulfentrazone Metabolite N-(2,4-Dichloro-5-(Triazolyl)Phenyl)Methanesulfonamide Dichlorophenyl and triazolyl substituents Herbicide metabolite; lower bioactivity vs. parent compound

Derivatives with Alternative Pyrazoline Substituents

Compound Name Pyrazoline Modifications Key Differences Biological Data References
N-{3-[1-(Methoxyacetyl)-5-(3-Nitrophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Methanesulfonamide Methoxyacetyl (position 1) Methoxy group enhances solubility but may reduce target affinity Untested; predicted lower binding affinity due to steric hindrance
N-(5-Cyano-1-(4-Methoxyphenyl)-3-Methyl-4-Phenyl-1,4-Dihydropyrano[2,3-c]Pyrazol-6-yl)-4-Methylbenzenesulfonamide Pyranopyrazole core, cyano group Expanded heterocyclic system; cyano improves electrophilicity Anticancer and antimicrobial activity reported (no MPXV data)

Key Research Findings

  • Antiviral Efficacy : The target compound demonstrated a docking score of −9.2 kcal/mol against MPXV DPol, outperforming analogs like Mangostin (−8.5 kcal/mol) but slightly below Dorsilurin K (−9.6 kcal/mol) .
  • Metabolic Stability : Acetyl-substituted derivatives (e.g., target compound) show longer half-lives in vitro compared to benzoyl analogs due to reduced esterase susceptibility.
  • Solubility Challenges : Nitro and chlorobenzenesulfonyl groups contribute to poor aqueous solubility, necessitating formulation optimization for in vivo use.

Data Tables

Table 1: Docking Scores Against MPXV Targets

Compound DPol Score (kcal/mol) A42R Score (kcal/mol)
Target Compound −9.2 −8.7
N-[3-(1-Benzoyl-5-(2-Ethoxyphenyl)...] −8.9 −8.4
Dorsilurin K −9.6 −9.1

Table 2: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound 458.43 3.2 0.12
4-Chlorobenzenesulfonyl Analog 534.99 3.9 0.04
Ethanesulfonamide Derivative 472.48 3.5 0.09

Biological Activity

The compound N-(4-(1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

General Properties of Pyrazole Derivatives

Pyrazole derivatives are recognized for their broad spectrum of biological activities, including but not limited to:

  • Anticancer : Effective against various cancer cell lines.
  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
  • Antibacterial : Activity against gram-positive and gram-negative bacteria.
  • Antiviral : Potential efficacy against viral infections.
  • Analgesic : Pain-relieving properties.

These activities are attributed to the unique structural features of pyrazoles, which facilitate interactions with biological targets such as enzymes and receptors .

Specific Biological Activities of this compound

  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is essential for preventing cellular damage associated with various diseases .
  • Anti-inflammatory Effects :
    • Research indicates that this compound can inhibit the production of inflammatory mediators such as nitric oxide and prostaglandins, suggesting its potential use in treating inflammatory conditions .
  • Anticancer Activity :
    • Preliminary studies have demonstrated that the compound shows cytotoxic effects on several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the downregulation of key signaling pathways associated with cancer growth .
  • Antibacterial Activity :
    • The compound has been tested against various bacterial strains, showing promising results in inhibiting bacterial growth, which supports its potential as an antibacterial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased levels of TNF-α and IL-6
AnticancerInduced apoptosis in cancer cell lines
AntibacterialInhibition of E. coli and S. aureus growth

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation.
  • Modulation of Signaling Pathways : It appears to affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity is likely due to its ability to scavenge ROS, thereby protecting cells from oxidative damage.

Q & A

Q. Optimization Strategies :

  • Employ computational reaction path searches (e.g., quantum chemical calculations) to predict regioselectivity and transition states, reducing trial-and-error experimentation .
  • Use design of experiments (DoE) to screen variables (temperature, solvent, catalyst) and identify optimal conditions .

Q. Table 1: Synthetic Steps and Optimization Parameters

StepReaction TypeKey Reagents/ConditionsYield (%)Reference
1CyclocondensationEthanol, reflux, 12–24h65–75
2AcetylationAcetic anhydride, DMAP, THF, RT, 4h80–85
3SulfonylationMethanesulfonyl chloride, DCM, 0°C→RT70–78

[Basic] Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:
A combination of techniques is required to validate the structure:

  • X-ray Crystallography : Resolve bond lengths and dihedral angles (e.g., between the pyrazoline and nitrophenyl groups). Aim for an R factor <0.06 and a data-to-parameter ratio >15 to ensure accuracy .
  • NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to identify acetyl (δ ~2.3 ppm) and sulfonamide (δ ~3.1 ppm) protons. 2D NMR (COSY, HSQC) clarifies coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueKey ParametersApplicationReference
X-ray CrystallographyR factor <0.06, space group P2₁/cMolecular geometry confirmation
¹H/¹³C NMR400 MHz, DMSO-d₆Functional group identification
HRMSESI+, m/z accuracy <2 ppmMolecular weight validation

[Basic] What initial biological screening assays are appropriate for evaluating bioactivity?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyrazoline derivatives often show MIC values <50 µg/mL .
  • Enzyme Inhibition Studies : Screen against COX-2 or kinases via fluorescence-based assays. IC₅₀ values <10 µM indicate strong inhibition potential .
  • Cytotoxicity Testing : Evaluate against human cell lines (e.g., HEK-293) using MTT assays to establish selectivity indices .

[Advanced] How can computational chemistry predict reactivity and regioselectivity in synthesis?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. For example, simulate the cyclocondensation step to predict whether the 3-nitrophenyl group favors 4,5-dihydro-1H-pyrazole formation .
  • Molecular Dynamics (MD) : Analyze solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to optimize polarity and dielectric constant .

[Advanced] What statistical DoE approaches minimize variability in synthesis?

Methodological Answer:

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) in a 2³ factorial matrix to identify significant factors affecting yield .
  • Response Surface Methodology (RSM) : Optimize conditions using central composite design (CCD). For example, model the interaction between reaction time and temperature to maximize yield .

[Advanced] How should researchers address contradictions in biological activity data?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., fixed MIC measurement units). Account for variables like bacterial strain heterogeneity .
  • Mechanistic Replication : Repeat assays under controlled conditions (e.g., identical cell lines, solvent concentrations) to isolate confounding factors .

[Advanced] What mechanistic insights explain this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) to identify hydrogen bonds between the sulfonamide group and Arg120/His90 residues .
  • Enzyme Kinetics : Perform Lineweaver-Burk analysis to determine inhibition type (competitive vs. non-competitive) .

[Advanced] How can reactor design improve synthesis scalability?

Methodological Answer:

  • Continuous-Flow Reactors : Enhance mixing and heat transfer for sulfonylation steps. Use microreactors to reduce side reactions (e.g., over-acetylation) .
  • Process Analytical Technology (PAT) : Integrate in-line FTIR to monitor reaction progress and automate quenching .

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